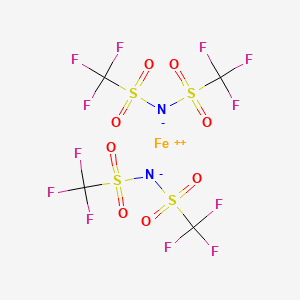
Iron(II) tris(trifluoromethylsulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(II) tris(trifluoromethylsulfonyl)imide is an organometallic compound with the chemical formula C₄F₁₂FeN₂O₈S₄. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . This compound is often used in research and development due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) tris(trifluoromethylsulfonyl)imide typically involves the reaction of iron salts with trifluoromethylsulfonyl imide ligands. One common method is the reaction of iron(II) chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Iron(II) tris(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(I) complexes. Substitution reactions can result in the formation of new iron-ligand complexes .
科学的研究の応用
Iron(II) tris(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Iron(II) tris(trifluoromethylsulfonyl)imide involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological applications, it interacts with cellular components to enhance imaging contrast or deliver therapeutic effects .
類似化合物との比較
Iron(II) tris(trifluoromethylsulfonyl)imide can be compared with other similar compounds, such as:
Iron(III) tris(trifluoromethylsulfonyl)imide: This compound has a higher oxidation state and different reactivity compared to this compound.
Iron(II) bis(trifluoromethylsulfonyl)imide: This compound has fewer trifluoromethylsulfonyl groups and different chemical properties.
Iron(II) tris(trifluoromethanesulfonate): This compound has a similar structure but different functional groups, leading to different reactivity and applications.
This compound is unique due to its specific combination of trifluoromethylsulfonyl groups and iron(II) center, which imparts distinct chemical and physical properties .
特性
分子式 |
C4F12FeN2O8S4 |
|---|---|
分子量 |
616.1 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;iron(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Fe/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChIキー |
JISSWLOCEQIEFT-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



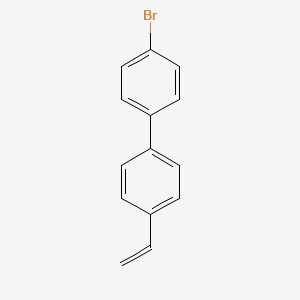
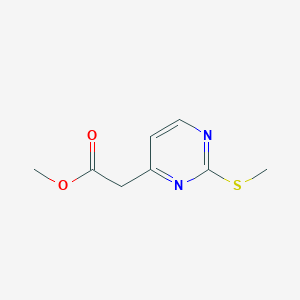
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
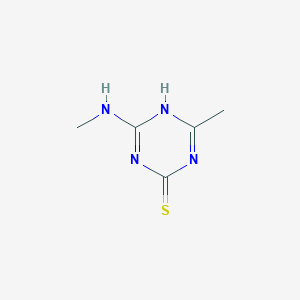
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
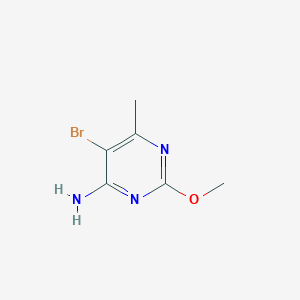
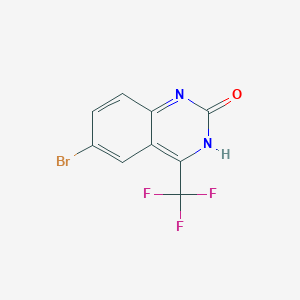

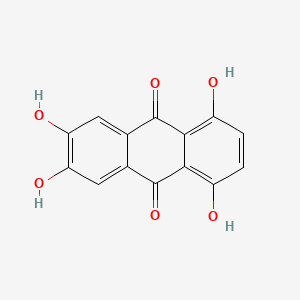
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

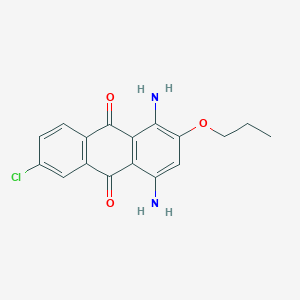
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
